

¹³C NMR spectrum of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate

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Compound of Interest

Compound Name: Dimethyl 2-allyl-2-(4-nitrophenyl)malonate

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A Comparative Guide to the ¹³C NMR Spectrum of **Dimethyl 2-allyl-2-(4-nitrophenyl)malonate**

For researchers, scientists, and drug development professionals, understanding the chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose, and ¹³C NMR provides direct insight into the carbon skeleton of a molecule. This guide offers a comparative analysis of the expected ¹³C NMR spectrum of **Dimethyl 2-allyl-2-(4-nitrophenyl)malonate** against related compounds, supported by experimental data from analogs.

Data Presentation: Comparative ¹³C NMR Chemical Shifts

While experimental ¹³C NMR data for **Dimethyl 2-allyl-2-(4-nitrophenyl)malonate** is not publicly available, we can predict the chemical shifts based on the analysis of structurally similar compounds. The following table compares the experimental ¹³C NMR data of relevant analogs—Diethyl diallylmalonate, Diethyl diethylmalonate, and Dimethyl malonate—to the predicted values for the target compound. This comparison allows for an informed estimation of the chemical shifts for each carbon in **Dimethyl 2-allyl-2-(4-nitrophenyl)malonate**.

Carbon Atom	Dimethyl 2-allyl-2-(4-nitrophenyl)malonate (Predicted, ppm)	Diethyl diallylmalonate (Experimental, ppm)[1][2]	Diethyl diethylmalonate (Experimental, ppm)[3]	Dimethyl malonate (Experimental, ppm)[4][5]
Quaternary Malonate C	55 - 65	~58	~58	-
Ester C=O	168 - 172	~170	~172	~167
-OCH ₃	52 - 54	-	-	~52
-OCH ₂ CH ₃	-	~61	~61	-
-OCH ₂ CH ₃	-	~14	~14	-
Allyl -CH ₂ -	38 - 42	~40	-	-
Allyl -CH=	130 - 134	~132	-	-
Allyl =CH ₂	118 - 122	~119	-	-
Aromatic C-NO ₂ (ipso)	147 - 150	-	-	-
Aromatic C-C (ipso)	142 - 146	-	-	-
Aromatic CH (ortho to -NO ₂) **	123 - 125	-	-	-
Aromatic CH (meta to -NO ₂) **	128 - 130	-	-	-

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups.[6][7][8][9][10] Experimental values are approximated from available data.

Experimental Protocols

A standard protocol for acquiring a ^{13}C NMR spectrum for a small organic molecule like **Dimethyl 2-allyl-2-(4-nitrophenyl)malonate** is as follows:

1. Sample Preparation:

- Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , Acetone- d_6). The choice of solvent depends on the solubility of the compound and should be noted as it can slightly influence chemical shifts.
- Transfer the solution to a 5 mm NMR tube.
- If quantitative analysis is required, ensure complete dissolution and consider the use of an internal standard.

2. NMR Spectrometer Setup:

- The experiment is typically performed on a 300-600 MHz NMR spectrometer equipped with a broadband probe.
- Tune and match the probe for the ^{13}C frequency.
- Shim the magnetic field to achieve optimal homogeneity, typically by optimizing the deuterium lock signal of the solvent.

3. Acquisition Parameters:

- Experiment: A standard proton-decoupled ^{13}C NMR experiment (e.g., zgpg30 or zgdc on Bruker instruments) is typically used. This provides a spectrum with singlets for each unique carbon, simplifying interpretation.[\[11\]](#)
- Pulse Program: A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.
- Relaxation Delay (d1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T_1 relaxation time) is necessary to ensure full relaxation of all carbon nuclei.
- Acquisition Time (aq): Typically 1-2 seconds.

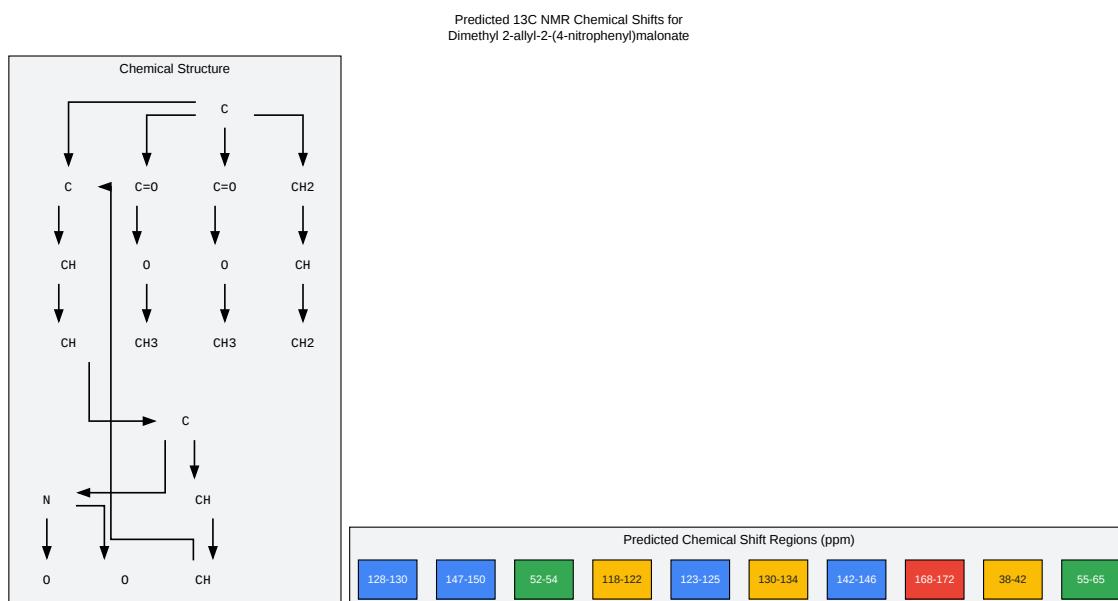
- Number of Scans (ns): Due to the low natural abundance of ^{13}C (1.1%), a larger number of scans is required compared to ^1H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration and the desired signal-to-noise ratio.
- Spectral Width (sw): A spectral width of 0-220 ppm is generally sufficient for most organic compounds.[8]

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum. If the solvent contains tetramethylsilane (TMS), its signal is set to 0 ppm. Otherwise, the residual solvent peak can be used as a secondary reference (e.g., CDCl_3 at 77.16 ppm).[12]

Mandatory Visualization

The following diagram illustrates the chemical structure of **Dimethyl 2-allyl-2-(4-nitrophenyl)malonate** and the predicted ^{13}C NMR chemical shift regions for its distinct carbon atoms.



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Caption: Predicted ^{13}C NMR chemical shifts for **Dimethyl 2-allyl-2-(4-nitrophenyl)malonate**.

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